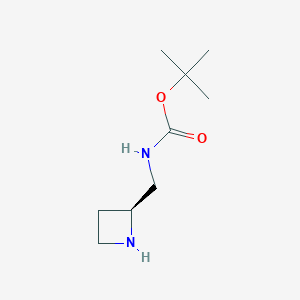
4-((2-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-((2-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also has a carboxylic acid group (-COOH), an amide group (CONH2), and a chlorophenyl group (C6H4Cl).
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Scientific Research Applications
Neurological Research and Spasticity Management
Research on compounds similar to "4-((2-Chlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid" often focuses on neurological applications, such as managing conditions like spasticity. For instance, derivatives of gamma-aminobutyric acid (GABA), which share structural similarities with the specified compound, have been explored for their effectiveness in patients with neurological disorders, indicating a potential area of application for related compounds in modifying neural synaptic responses and managing spasticity (Burke, Andrews, & Knowles, 1971).
Analytical Chemistry and Pharmacokinetics
The analytical determination and pharmacokinetics of similar compounds, particularly in the context of their metabolism, absorption, and excretion, form a significant area of research. Studies have developed methods for the analysis of trazodone and its metabolites in human plasma, showcasing the importance of analytical chemistry in understanding the pharmacokinetics and biological interactions of such compounds (Vatassery, Holden, Hazel, & Dysken, 1997).
Toxicology and Environmental Health
Explorations into the toxicological profiles and environmental health implications of chlorophenyl compounds, which are structurally related to the specified acid, provide insights into potential health risks and environmental impacts. Research on 2,4-dichlorophenoxyacetic acid, for example, investigates the toxicological outcomes following exposure, contributing to a broader understanding of how similar compounds might interact with biological systems and the environment (Osterloh, Lotti, & Pond, 1983).
Potential Therapeutic Applications
The research into compounds with similar structures has also highlighted potential therapeutic applications, including the treatment of ulcerative colitis and other gastrointestinal disorders. The effectiveness of aminosalicylic acid derivatives in treating such conditions underscores the potential medical applications of related chemical entities (Ginsberg, 1990).
properties
IUPAC Name |
4-(2-chloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c15-10-3-1-2-4-11(10)17-13(19)9-12(14(20)21)18-7-5-16-6-8-18/h1-4,12,16H,5-9H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKIVHBNCHPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CC(=O)NC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B3018339.png)

![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)
![N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3018345.png)


![Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B3018353.png)

![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)
![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3018357.png)
![N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3018359.png)
![N-cyclohexyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B3018360.png)
